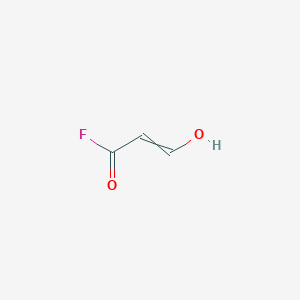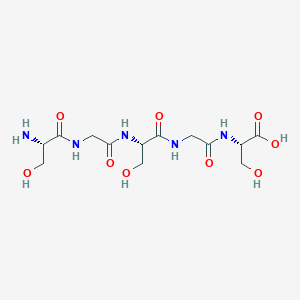
L-Serylglycyl-L-serylglycyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serylglycyl-L-serylglycyl-L-serine is a peptide compound composed of three serine residues and one glycine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The presence of multiple serine residues makes it a unique molecule with distinct biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Serylglycyl-L-serylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-serine and L-serine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to produce the peptide in large quantities. This approach involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide.
化学反応の分析
Types of Reactions: L-Serylglycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide can be reduced to form alcohols from aldehydes or ketones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products:
Oxidation: Formation of serine-derived aldehydes or carboxylic acids.
Reduction: Formation of serine-derived alcohols.
Substitution: Formation of halogenated or alkylated serine derivatives.
科学的研究の応用
L-Serylglycyl-L-serylglycyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
作用機序
The mechanism of action of L-Serylglycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residues in the peptide can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The peptide may also undergo conformational changes that enhance its binding affinity and specificity.
類似化合物との比較
L-Seryl-L-seryl-L-serine: A tripeptide with three serine residues.
L-Glycyl-L-seryl-L-serine: A tripeptide with one glycine and two serine residues.
L-Seryl-L-glycyl-L-serine: A tripeptide with one serine, one glycine, and one serine residue.
Uniqueness: L-Serylglycyl-L-serylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of multiple serine residues allows for extensive hydrogen bonding and interaction with various molecular targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
511236-60-5 |
|---|---|
分子式 |
C13H23N5O9 |
分子量 |
393.35 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H23N5O9/c14-6(3-19)11(24)15-1-9(22)17-7(4-20)12(25)16-2-10(23)18-8(5-21)13(26)27/h6-8,19-21H,1-5,14H2,(H,15,24)(H,16,25)(H,17,22)(H,18,23)(H,26,27)/t6-,7-,8-/m0/s1 |
InChIキー |
GNLUGXIZCMEPSD-FXQIFTODSA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O |
正規SMILES |
C(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
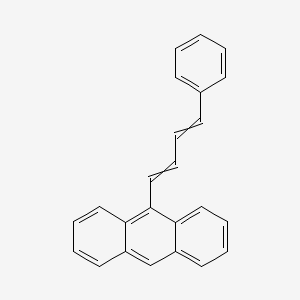
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
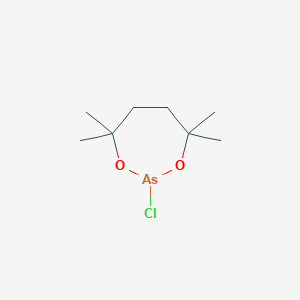
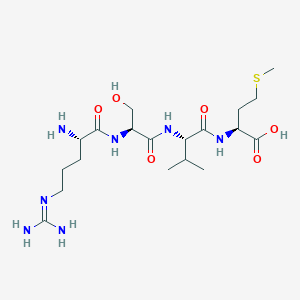
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
![2-(Dimethylamino)ethyl tricyclo[4.3.1.1(3,8)]undecane-1-carboxylate](/img/structure/B14238953.png)
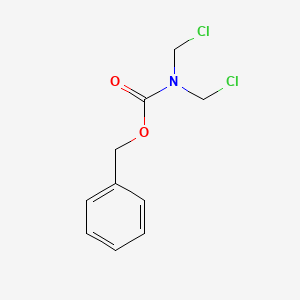
![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
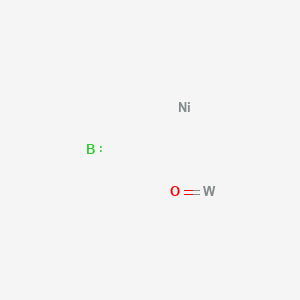


![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
